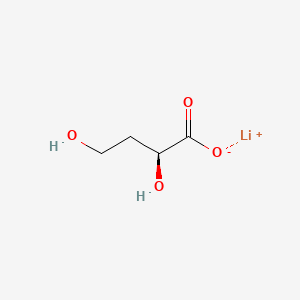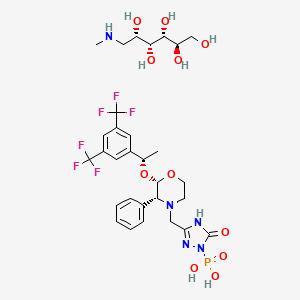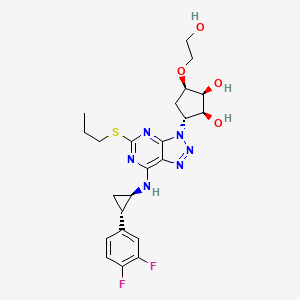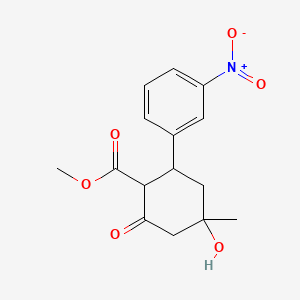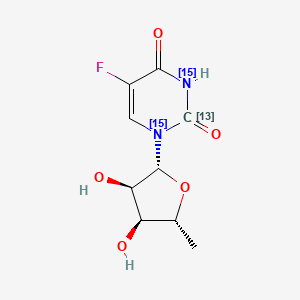
5'-Deoxyfluorouridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Deoxyfluorouridine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5’-Deoxyfluorouridine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyfluorouridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 5’-Deoxyfluorouridine. The process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of 5’-Deoxyfluorouridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced synthesis techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective while maintaining the integrity of the isotopic labels.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Deoxyfluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives. Substitution reactions can result in the formation of various substituted analogs.
Applications De Recherche Scientifique
5’-Deoxyfluorouridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleoside analogs.
Industry: Applied in the development of new pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 5’-Deoxyfluorouridine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems. The molecular targets include thymidylate synthase and other enzymes involved in nucleic acid metabolism. The pathways affected by the compound include DNA replication and repair, RNA transcription, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Deoxyfluorouridine: The non-labeled version of the compound.
Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.
Capecitabine: A prodrug that is metabolized into 5’-Deoxyfluorouridine and then to fluorouracil.
Uniqueness
5’-Deoxyfluorouridine-13C,15N2 is unique due to its isotopic labels, which provide distinct advantages in research applications. The labeled atoms allow for precise tracking and quantification in various experimental setups, making it a valuable tool for studying complex biological and chemical processes.
Propriétés
Formule moléculaire |
C9H11FN2O5 |
|---|---|
Poids moléculaire |
249.17 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
Clé InChI |
ZWAOHEXOSAUJHY-YDLPDYJSSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=O)[15NH][13C]2=O)F)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
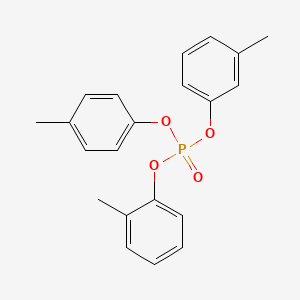

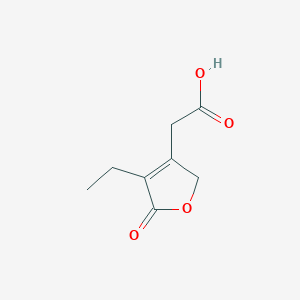
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)



![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
